[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Solubility Salt Selection Formulation

Sourcing a consistent, high-purity diaryl ether building block for medicinal chemistry can be challenging. This compound addresses that need: • Stable hydrochloride salt ensures reproducible handling and aqueous solubility. • Unique 3-substitution pattern enables SAR exploration distinct from 4-isomers. • 98% NLT purity grade available to minimize assay interference. Reliable supply with batch-to-batch consistency for CNS and agrochemical programs.

Molecular Formula C13H13Cl2NO
Molecular Weight 270.15 g/mol
CAS No. 1171023-50-9
Cat. No. B1602584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride
CAS1171023-50-9
Molecular FormulaC13H13Cl2NO
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
InChIInChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
InChIKeyVFEWZXLNJNKEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride (CAS 1171023-50-9): Technical Baseline for Sourcing


[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is a substituted benzylamine hydrochloride salt with the molecular formula C13H13Cl2NO and a molecular weight of 270.15 g/mol . It features a diaryl ether core, with a 4-chlorophenoxy group linked to a phenyl ring that bears a methylamine substituent at the 3-position. This compound is a solid at room temperature and is classified as an acute toxic substance (UN2811, Hazard Class 6.1) . Its primary utility in research is as a versatile chemical intermediate or building block, leveraging its primary amine for further derivatization . Commercially, it is typically available with a purity specification of 95% or 98% (NLT) .

Sourcing [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride: Why Analogs and Alternatives Fall Short


Direct, generic substitution of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is hindered by its unique combination of functional group substitution pattern, salt form, and physical properties. While structurally similar compounds exist (e.g., regioisomers, the free base, or other diaryl ether amines), their divergent physicochemical properties and reported applications preclude direct interchangeability. The 3-position substitution on the central phenyl ring confers a specific three-dimensional geometry that can dramatically alter a molecule's interaction with biological targets compared to its 4-substituted isomer [1]. Furthermore, the hydrochloride salt form is critical for ensuring solid-state stability, reliable solubility in aqueous media, and ease of handling during synthesis, whereas the free base (CAS 154108-30-2) is a liquid that requires different storage and handling protocols . The specific evidence dimensions below detail where these differences translate into tangible, quantifiable distinctions that are critical for informed scientific selection and procurement.

Head-to-Head Evidence: Quantifying the Differentiation of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride


Aqueous Solubility and Solid-State Handling of the Hydrochloride Salt

The hydrochloride salt form of this compound offers a distinct advantage in aqueous solubility and solid-state handling over its neutral free base analog, [3-(4-chlorophenoxy)phenyl]methanamine. While the free base is reported as a liquid, the hydrochloride is a solid at room temperature (20°C), which simplifies accurate weighing, reduces volatility-related losses, and enhances long-term storage stability . This is a critical consideration for experimental reproducibility and workflow efficiency in a laboratory setting.

Solubility Salt Selection Formulation Chemical Synthesis

Positional Isomerism: Impact on Reported Application Space

The substitution pattern of the methylamine group on the central phenyl ring is a critical differentiator from the regioisomer [4-(4-Chlorophenoxy)phenyl]methylamine hydrochloride (CAS 262862-71-5). The target compound's 3-substitution pattern is explicitly linked by vendors to its utility in the development of pharmaceuticals for neurological disorders, suggesting a unique fit within certain biological target pharmacophores . In contrast, the 4-substituted isomer is described for use in synthesizing antihistamines and other therapeutic agents, indicating a distinct and non-overlapping application profile . This difference in reported utility is a strong, albeit qualitative, indicator of divergent reactivity and biological interactions.

Regioselectivity Isomerism Structure-Activity Relationship Pharmaceutical Intermediates

Quantitative Purity Benchmarks: 98% (NLT) vs. Standard 95%

While the compound is commonly offered at 95% purity, a specific vendor provides it with a specification of NLT 98% (Not Less Than 98%) . This represents a quantifiable and verifiable difference in quality that directly impacts the value proposition for procurement. A 98% purity specification reduces the maximum theoretical impurity burden by 60% relative to a 95% purity product (from 5% to 2% impurities). For applications requiring high precision, such as creating a standard curve, use in a sensitive assay, or as a late-stage intermediate where impurities can carry through and complicate purification, this higher purity grade is a critical selection criterion.

Purity Quality Control Sourcing Reproducibility

Electronic Effects: Enhanced Stability and Regioselectivity from the 4-Chlorophenoxy Group

The 4-chlorophenoxy group in this compound is not merely a structural feature; it actively influences chemical behavior. The electron-withdrawing nature of the chlorine atom enhances the oxidative stability of the diaryl ether linkage and significantly influences the regioselectivity of further electrophilic aromatic substitution reactions on the central phenyl ring . This effect provides a degree of synthetic control that would be absent or different in closely related analogs lacking this specific substitution, such as the non-chlorinated phenoxy analog or the free aniline derivative, 3-(4-chlorophenoxy)aniline [1].

Regioselectivity Electrophilic Substitution Stability Synthetic Intermediate

Optimized Application Scenarios for Procuring [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride


Synthesis of CNS-Targeted Pharmaceutical Candidates

This compound should be prioritized as a key intermediate in medicinal chemistry programs focused on developing novel therapeutics for neurological disorders. Vendors explicitly identify it for this purpose, and its 3-substituted diaryl ether motif is a recurring feature in molecules designed to interact with specific CNS targets . The solid hydrochloride salt form simplifies reaction setup and purification in multi-step synthetic sequences .

Agrochemical Research Requiring a Stable, Regioselective Building Block

For the synthesis of new herbicides or pesticides, this compound offers a valuable entry point. The electron-withdrawing 4-chlorophenoxy group enhances the molecule's inherent stability and can direct subsequent chemical modifications with a predictable regioselectivity, which is a significant advantage in designing potent and selective agrochemicals .

High-Precision Assays Requiring 98% (NLT) Purity Material

In scenarios where experimental noise must be minimized—such as the development of a quantitative biochemical assay, the creation of an analytical reference standard, or late-stage functionalization in a complex total synthesis—procuring the 98% (NLT) purity grade is a justified and evidence-based decision. The 60% reduction in maximum allowable impurities compared to the standard 95% grade provides a quantifiable improvement in potential reproducibility .

Receptor-Enzyme Interaction Studies Leveraging the Diaryl Ether Core

Researchers investigating the binding modes of diaryl ether-containing ligands can use this compound as a core scaffold. Related diaryl ether derivatives have demonstrated significant and selective inhibition against targets like Plasmodium falciparum DHFR (IC50 = 390 nM) and Staphylococcus aureus dehydrosqualene synthase (Ki = 70 nM) [1][2]. While not a direct comparator, this class-level data supports the use of the [3-(4-chlorophenoxy)phenyl]methylamine scaffold in exploring similar enzyme targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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